2-{[(4-bromo-1H-pyrazol-1-yl)methyl]sulfanyl}-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyridine-3-carbonitrile
Description
This compound is a pyridine derivative featuring a trifluoromethyl group at position 6, a 4-methoxyphenyl substituent at position 4, and a nitrile group at position 2. The pyridine core is further functionalized at position 2 with a sulfanyl-linked 4-bromo-1H-pyrazol-1-ylmethyl moiety. The trifluoromethyl and nitrile groups enhance its metabolic stability and binding affinity, while the brominated pyrazole and methoxyphenyl groups contribute to steric bulk and π-π interactions, making it a candidate for pharmaceutical or agrochemical applications .
Properties
IUPAC Name |
2-[(4-bromopyrazol-1-yl)methylsulfanyl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrF3N4OS/c1-27-13-4-2-11(3-5-13)14-6-16(18(20,21)22)25-17(15(14)7-23)28-10-26-9-12(19)8-24-26/h2-6,8-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBYFYFPNVRZBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCN3C=C(C=N3)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrF3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901111233 | |
| Record name | 2-[[(4-Bromo-1H-pyrazol-1-yl)methyl]thio]-4-(4-methoxyphenyl)-6-(trifluoromethyl)-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901111233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005670-64-3 | |
| Record name | 2-[[(4-Bromo-1H-pyrazol-1-yl)methyl]thio]-4-(4-methoxyphenyl)-6-(trifluoromethyl)-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1005670-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[(4-Bromo-1H-pyrazol-1-yl)methyl]thio]-4-(4-methoxyphenyl)-6-(trifluoromethyl)-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901111233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-bromo-1H-pyrazol-1-yl)methyl]sulfanyl}-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyridine-3-carbonitrile typically involves multiple steps. One common approach is to start with the preparation of the 4-bromo-1H-pyrazole intermediate. This can be achieved through the reaction of hydrazine with 1,3-diketones, followed by bromination . The next step involves the formation of the thioether linkage by reacting the 4-bromo-1H-pyrazole with a suitable thiol compound under basic conditions . The final step includes the coupling of the thioether intermediate with 4-(4-methoxyphenyl)-6-(trifluoromethyl)nicotinonitrile using a palladium-catalyzed cross-coupling reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the bromination and coupling steps, as well as the development of more efficient catalysts for the cross-coupling reaction .
Chemical Reactions Analysis
Types of Reactions
2-{[(4-bromo-1H-pyrazol-1-yl)methyl]sulfanyl}-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, catalytic hydrogenation
Substitution: Amines, alkoxides
Major Products
Oxidation: Sulfoxide, sulfone
Reduction: Amine
Substitution: Substituted pyrazole derivatives
Scientific Research Applications
2-{[(4-bromo-1H-pyrazol-1-yl)methyl]sulfanyl}-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyridine-3-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The unique combination of functional groups in this compound makes it a candidate for the development of advanced materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interactions of pyrazole-containing compounds with biological targets.
Mechanism of Action
The mechanism of action of 2-{[(4-bromo-1H-pyrazol-1-yl)methyl]sulfanyl}-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyridine-3-carbonitrile is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrazole and trifluoromethyl groups . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of pyridine-pyrazole hybrids with sulfanyl and nitrile functionalities. Below is a detailed comparison with structurally analogous compounds:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Structural Diversity :
- The target compound’s pyridine-pyrazole hybrid scaffold distinguishes it from simpler pyridine (e.g., 3-(4-bromo-phenylsulfanyl)-5-trifluoromethyl-pyridine-2-carbonitrile ) or pyrazole (e.g., fipronil ) derivatives. Its combination of a brominated pyrazole and methoxyphenyl group enhances steric complexity compared to analogs like the benzodioxol-substituted pyridine in .
Synthetic Routes :
- Sulfanyl-linked pyridines are typically synthesized via nucleophilic substitution between thiols and halides. For example, the target compound likely forms through a reaction between 4-bromo-1H-pyrazol-1-ylmethanethiol and a brominated pyridine precursor, as seen in analogous syntheses .
Physicochemical Properties :
- The trifluoromethyl group in all compared compounds enhances lipophilicity and metabolic stability. The nitrile group contributes to dipole interactions, critical for binding in enzymatic pockets .
Biological Activity
The compound 2-{[(4-bromo-1H-pyrazol-1-yl)methyl]sulfanyl}-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyridine-3-carbonitrile (commonly referred to as Compound A ) is a complex organic molecule with significant potential in medicinal chemistry. This article aims to explore its biological activities, mechanisms of action, and therapeutic applications based on diverse scientific literature.
Chemical Structure and Properties
Molecular Formula: C12H8BrF3N4S
Molecular Weight: 377.18 g/mol
The compound features a pyrazole ring substituted with a bromine atom, a sulfanyl group, a trifluoromethyl group, and a methoxyphenyl moiety. These structural characteristics contribute to its unique biological properties.
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that pyrazole derivatives can inhibit the growth of various bacteria and fungi. Compound A's structural components suggest potential efficacy against microbial pathogens due to the presence of both the pyrazole and trifluoromethyl groups, which are known to enhance biological activity through increased lipophilicity and electron-withdrawing effects .
Anti-inflammatory Effects
Compounds containing pyrazole rings have been reported to possess anti-inflammatory properties. For example, certain pyrazole derivatives demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. The presence of the methoxy group in Compound A may further enhance its anti-inflammatory activity by modulating signaling pathways involved in inflammation .
Enzyme Inhibition
The compound is also being investigated for its potential as an enzyme inhibitor. Pyrazole derivatives have shown promise as inhibitors of various enzymes, including cyclooxygenases (COX) and lipoxygenases (LOX), which are critical in inflammatory processes. The specific interactions between Compound A and these enzymes remain a topic of ongoing research, but preliminary studies suggest it may exhibit competitive inhibition properties .
The biological activity of Compound A can be attributed to several mechanisms:
- Receptor Binding: The bromine atom on the pyrazole ring may enhance binding affinity to biological targets by forming halogen bonds.
- Enzyme Interaction: The sulfanyl group may facilitate interactions with active sites of enzymes or receptors, potentially leading to modulation of their activity.
- Electron Withdrawal: The trifluoromethyl group can stabilize reactive intermediates during biochemical reactions, enhancing the compound's effectiveness as an inhibitor.
Case Studies and Research Findings
Several studies have explored similar compounds with related structures:
- Study on Pyrazole Derivatives: A series of synthesized pyrazole derivatives were tested for their anti-inflammatory effects, showing up to 85% inhibition of TNF-α at concentrations comparable to standard drugs like dexamethasone .
- Antimicrobial Screening: Another study reported that specific pyrazole compounds exhibited significant antimicrobial activity against strains such as E. coli and Staphylococcus aureus, indicating the potential for Compound A in treating infections .
Data Table: Comparative Biological Activity
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
